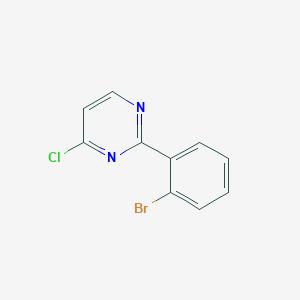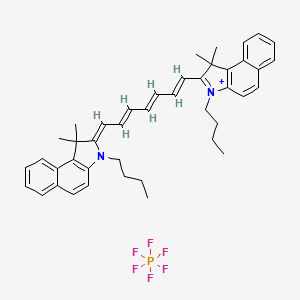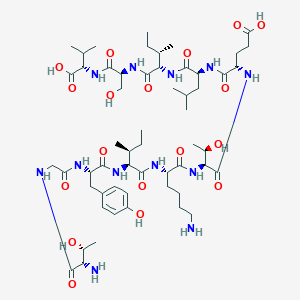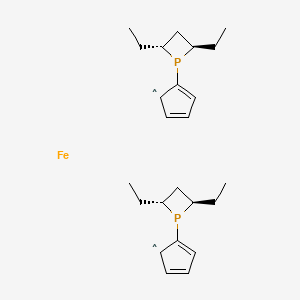
2-(2-Bromophenyl)-4-chloropyrimidine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(2-Bromophenyl)-4-chloropyrimidine” often involves heating with certain reagents . For instance, a related compound, “2-(2-bromophenyl)ethylamine”, was synthesized by heating a solution of 4-tert-butyl cyclohexanone in an excess of diethyl dibromomalonate .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. A related compound, “2-(2-Bromophenyl)propanenitrile”, has a density of 1.4±0.1 g/cm3, a boiling point of 282.5±15.0 °C at 760 mmHg, and a flash point of 124.7±20.4 °C .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Halogenated aromatic compounds, including those with bromine and chlorine substituents like 2-(2-Bromophenyl)-4-chloropyrimidine, are critical in organic synthesis. They serve as versatile intermediates in the construction of more complex molecules due to their reactivity, which allows for various cross-coupling reactions (Bryce & Sward, 2006; Qiu et al., 2009). These reactions are foundational in medicinal chemistry for the synthesis of pharmaceuticals, including anticancer agents, where pyrimidine rings are a common motif due to their presence in DNA and RNA (Kaur et al., 2014).
Material Science
In the field of material science, pyrimidine derivatives, including those with halogen atoms, have shown promise in the development of optoelectronic materials. These compounds, due to their electronic properties, are being explored for their potential in creating advanced materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018). The incorporation of pyrimidine and halogenated phenyl groups could significantly impact the photophysical properties of these materials, enhancing their performance in various applications.
Environmental and Toxicological Studies
Research on halogenated compounds, including those similar to 2-(2-Bromophenyl)-4-chloropyrimidine, also extends to environmental and toxicological studies. The environmental behavior, bioaccumulation potential, and toxicological impacts of halogenated organic compounds are critical areas of investigation due to their widespread use and persistence in the environment (Koch & Sures, 2018; Quack & Wallace, 2003). Understanding the fate and impact of such compounds is essential for assessing environmental risks and developing strategies for mitigation and remediation.
Safety And Hazards
properties
IUPAC Name |
2-(2-bromophenyl)-4-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQRUINAHQUZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-4-chloropyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)







